NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl) is a complex organic compound that belongs to the class of imidazolium-based calixarenes. These compounds are known for their unique structural properties and their ability to form stable complexes with various anions. The compound is characterized by the presence of mesitylimidazolium groups and a calix[8]arene framework, which contribute to its high stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl involves a multi-step process that includes the formation of the imidazolium salt and its subsequent incorporation into the calix[8]arene framework. The initial step typically involves the alkylation of imidazole with mesityl chloride to form the mesitylimidazolium chloride. This intermediate is then reacted with a pre-synthesized calix[8]arene under specific conditions to yield the final product. The reaction conditions often include the use of polar solvents such as dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to isolate the compound .
化学反応の分析
Types of Reactions
NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The mesitylimidazolium groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidazolium derivatives .
科学的研究の応用
NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl has a wide range of scientific research applications, including:
作用機序
The mechanism of action of NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl involves its ability to form stable complexes with anions through non-covalent interactions. The mesitylimidazolium groups provide a positively charged environment that attracts and binds anions, while the calix[8]arene framework offers a rigid structure that enhances the stability of these complexes. This interaction is facilitated by hydrogen bonding, π-π interactions, and electrostatic forces .
類似化合物との比較
Similar Compounds
- Calix 4imidazolium : Known for its ability to sense fluoride selectively even in aqueous solutions .
- Calix 5imidazolium : Recognizes neutral fullerenes through π-π interactions and makes them soluble in water .
Uniqueness
NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl stands out due to its unique combination of mesitylimidazolium groups and a calix[8]arene framework, which provides enhanced stability and reactivity compared to other similar compounds. Its ability to form stable complexes with a wide range of anions makes it a versatile compound for various scientific and industrial applications .
特性
IUPAC Name |
1-[4-[[5,11,17,23,29,35,41,47-octakis(phenylmethoxy)-50,51,52,53,54,55,56-heptakis[4-[3-(2,4,6-trimethylphenyl)imidazol-3-ium-1-yl]butoxy]-49-nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(48),3,5,7(56),9,11,13(55),15,17,19(54),21,23,25(53),27(52),28,30,33(51),34,36,39(50),40,42,45(49),46-tetracosaenyl]oxy]butyl]-3-(2,4,6-trimethylphenyl)imidazol-3-ium;octachloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C240H264N16O16.8ClH/c1-169-113-177(9)225(178(10)114-169)249-97-89-241(161-249)81-49-57-105-257-233-201-129-203-139-218(266-154-194-67-35-26-36-68-194)141-205(234(203)258-106-58-50-82-242-90-98-250(162-242)226-179(11)115-170(2)116-180(226)12)131-207-143-220(268-156-196-71-39-28-40-72-196)145-209(236(207)260-108-60-52-84-244-92-100-252(164-244)228-183(15)119-172(4)120-184(228)16)133-211-147-222(270-158-198-75-43-30-44-76-198)149-213(238(211)262-110-62-54-86-246-94-102-254(166-246)230-187(19)123-174(6)124-188(230)20)135-215-151-224(272-160-200-79-47-32-48-80-200)152-216(240(215)264-112-64-56-88-248-96-104-256(168-248)232-191(23)127-176(8)128-192(232)24)136-214-150-223(271-159-199-77-45-31-46-78-199)148-212(239(214)263-111-63-55-87-247-95-103-255(167-247)231-189(21)125-175(7)126-190(231)22)134-210-146-221(269-157-197-73-41-29-42-74-197)144-208(237(210)261-109-61-53-85-245-93-101-253(165-245)229-185(17)121-173(5)122-186(229)18)132-206-142-219(267-155-195-69-37-27-38-70-195)140-204(130-202(233)138-217(137-201)265-153-193-65-33-25-34-66-193)235(206)259-107-59-51-83-243-91-99-251(163-243)227-181(13)117-171(3)118-182(227)14;;;;;;;;/h25-48,65-80,89-104,113-128,137-152,161-168H,49-64,81-88,105-112,129-136,153-160H2,1-24H3;8*1H/q+8;;;;;;;;/p-8 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJJLPXKFDMBLS-UHFFFAOYSA-F |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[N+]2=CN(C=C2)CCCCOC3=C4CC5=CC(=CC(=C5OCCCCN6C=C[N+](=C6)C7=C(C=C(C=C7C)C)C)CC8=CC(=CC(=C8OCCCCN9C=C[N+](=C9)C1=C(C=C(C=C1C)C)C)CC1=CC(=CC(=C1OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC1=C(C(=CC(=C1)OCC1=CC=CC=C1)CC3=CC(=C4)OCC1=CC=CC=C1)OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)OCCCCN1C=C[N+](=C1)C1=C(C=C(C=C1C)C)C)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C240H264Cl8N16O16 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3912 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。